molecular formula C15H9N3O B1192851 11-nitroso-10H-indeno[1,2-b]quinoxaline CAS No. 23146-22-7

11-nitroso-10H-indeno[1,2-b]quinoxaline

Cat. No. B1192851
CAS RN: 23146-22-7
M. Wt: 247.257
InChI Key: SZHHSFHOIDCNLD-NBVRZTHBSA-N
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Description

Synthesis Analysis

The synthesis of 11-nitroso-10H-indeno[1,2-b]quinoxaline derivatives involves innovative strategies to generate structurally complex and functionally diverse compounds. One approach includes exploiting a three-component coupling strategy under microwave irradiation, leading to the generation of 11H-indeno[1,2-b]quinoxaline derivatives in good yields (Azizian et al., 2005). Additionally, a green and organo-catalyzed method for synthesizing these derivatives using mandelic acid as a catalyst at room temperature has been developed, emphasizing the mild reaction conditions and the use of non-toxic solvents (Sharma et al., 2021).

Molecular Structure Analysis

The molecular structure of 11-nitroso-10H-indeno[1,2-b]quinoxaline derivatives showcases interesting features such as Z,E-isomerism, investigated through DFT calculations. These studies provide insight into the electronic and spatial configuration of the molecules, highlighting their potential bioavailability and pharmaceutical applications (Kovrizhina et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 11-nitroso-10H-indeno[1,2-b]quinoxaline derivatives include palladium-catalyzed three-component reactions, facilitating the synthesis of diverse compounds. Such methodologies underscore the compound's versatility in organic synthesis and its ability to undergo functional transformations (Pan et al., 2012). Moreover, reactions with azomethine ylides demonstrate regio- and stereo-selectivity, leading to the formation of novel spiro compounds, indicating a wide range of potential applications (Kutyashev et al., 2019).

Physical Properties Analysis

While specific studies detailing the physical properties of 11-nitroso-10H-indeno[1,2-b]quinoxaline are scarce, general characteristics of similar compounds suggest that these derivatives exhibit notable stability, solubility, and crystalline behaviors conducive to further chemical manipulation and study.

Chemical Properties Analysis

The chemical properties of 11-nitroso-10H-indeno[1,2-b]quinoxaline derivatives are defined by their reactivity, including the ability to participate in cycloaddition reactions and engage in interactions leading to the synthesis of spiro and fused ring systems. These properties are instrumental in the exploration of new medicinal agents and materials with specific functions (Velikorodov et al., 2015).

Scientific Research Applications

Synthesis and Derivatives

  • 11H-Indeno[1,2-b]quinoxalines are useful in organic synthesis and have potential pharmaceutical applications. The synthesis of 11H-indeno[1,2-b]quinoxalin-11-ones from ninhydrin and various 1,2-phenylenediamines using montmorillonite K10 under microwave irradiation produces derivatives like 11-(1H-pyrrol-1-yl)-11H-indeno[1,2-b]quinoxalines in good yields (Azizian et al., 2005).

Potential Therapeutic Applications

  • A specific compound, 11H-indeno[1,2-b]quinoxalin-11-one-2-(4-ethylbenzylidene)hydrazone, shows high bioavailability and potential for treating neuroinflammation and ischemia–reperfusion injury (Kovrizhina et al., 2021).

Green Chemistry Approaches

  • The synthesis of 11H-indeno[1,2-b]quinoxalin-11-ones and related derivatives using mandelic acid as an organo-catalyst at room temperature aligns with green chemistry principles, offering metal-free, non-toxic, and mild conditions (Sharma et al., 2021).

Biological Studies

  • Quinoxaline-based organometallic Re(I) carbonyls derived from 11H-indeno[1,2-b]quinoxaline show significant DNA interaction, anticancer, antibacterial activities, and effects on ROS and lipid peroxidation (Varma et al., 2021).

Anticancer Agents

  • Indeno[1,2-b]quinoxaline derivatives exhibit antiproliferative effects against various cancer cell lines, indicating their potential as anticancer agents. These compounds have been shown to induce cell cycle arrest and promote cell death through various mechanisms (Tseng et al., 2016).

Chemical Reactions and Functionalization

  • Indeno[1,2-b]quinoxaline derivatives have been explored for various chemical reactions, including cycloadditions and functionalizations, to produce diverse molecular structures (Kutyashev et al., 2019).

Nanotechnology Applications

  • Derivatives of N1-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzene-1,4-diamine have been synthesized and attached to carboxylated multi-wall nanotubes, showcasing applications in nanotechnology (Azizian et al., 2013).

Antibacterial and Antifungal Agents

  • Synthesized indeno[1,2-b]quinoxaline derivatives have shown promising antimicrobial properties, suggesting their use as antibacterial and antifungal agents (Abdelsalaam & El-Samahy, 2020).

properties

IUPAC Name

11-nitroso-10H-indeno[1,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYIWCNPSZNNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11H-indeno[1,2-b]quinoxalin-11-one oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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